molecular formula C13H12ClN3O B5846394 N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea

N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No. B5846394
M. Wt: 261.70 g/mol
InChI Key: LVJSOWNPJNNUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as Diuron, is a widely used herbicide that belongs to the class of substituted ureas. It was first introduced in the 1950s and has since been used to control the growth of weeds in various crops such as sugarcane, citrus, cotton, and soybeans. The use of Diuron has been extensively studied, and its effectiveness as a herbicide has been well established. In

Mechanism of Action

N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea acts by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in photosystem II, which leads to the generation of reactive oxygen species and ultimately, cell death. N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is taken up by the plant through the roots and leaves and is translocated throughout the plant, where it accumulates in the chloroplasts.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a range of biochemical and physiological effects on plants. In addition to its herbicidal properties, it has been shown to affect the activity of various enzymes, such as peroxidase and catalase. It has also been shown to affect the levels of various metabolites, such as amino acids and sugars. In animals, N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have toxic effects on the liver and kidneys, as well as on the reproductive system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments is its well-established herbicidal properties. This makes it a useful tool for studying the effects of herbicides on plants. However, one limitation of using N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is its potential toxicity to animals, which may limit its use in certain types of experiments. Additionally, the use of N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea may not be appropriate for studying the effects of other types of herbicides or pesticides.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of new herbicides that are more effective and less toxic than N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. Another area of interest is the potential use of N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea on plants and animals, as well as its potential environmental impact.

Synthesis Methods

N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is synthesized by the reaction of 3-chloroaniline and 3-methyl-2-pyridinyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its herbicidal properties, and its use has been approved by various regulatory agencies around the world. In addition to its use as a herbicide, N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been studied for its potential applications in the field of medicine. For example, it has been shown to have anti-inflammatory and anti-cancer properties. N-(3-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-4-3-7-15-12(9)17-13(18)16-11-6-2-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJSOWNPJNNUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.